molecular formula C18H20N4 B5561967 1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

Cat. No.: B5561967
M. Wt: 292.4 g/mol
InChI Key: FOERVSJDQIYJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-a][1,3]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications . This compound features a unique structure that combines a pyridine ring fused to a benzimidazole core, with an isopentylamino group and a cyanide group attached to the core structure.

Preparation Methods

The synthesis of 1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1,2-diaminobenzene with a suitable aldehyde to form the benzimidazole core The isopentylamino group is then introduced via nucleophilic substitution reactions, and the cyanide group is added using cyanogen bromide in acetonitrile solution . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and cyanogen bromide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis . The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-(3-methylbutylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-12(2)8-9-20-17-10-13(3)14(11-19)18-21-15-6-4-5-7-16(15)22(17)18/h4-7,10,12,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOERVSJDQIYJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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